3-Methylpyrrolidin-2-one

Übersicht

Beschreibung

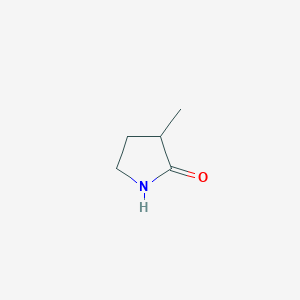

3-Methylpyrrolidin-2-one is a five-membered lactam with the molecular formula C5H9NO. It is a versatile compound widely used in various fields due to its unique chemical properties. This compound is known for its high solubility in water and organic solvents, making it an excellent solvent and reagent in chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with methylamine, resulting in the formation of this compound . Another method includes the partial hydrogenation of N-methylsuccinimide .

Industrial Production Methods: Industrially, this compound is produced by treating gamma-butyrolactone with methylamine under controlled conditions. This process is efficient and yields a high purity product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in cyclization reactions to form different heterocyclic compounds .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and other heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Overview

3-Methylpyrrolidin-2-one is characterized by its polar aprotic solvent properties, making it effective in dissolving a variety of substances. Its chemical structure allows it to interact favorably with both polar and non-polar compounds, which is crucial for its applications in different industries.

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry due to its solvent properties and ability to enhance drug solubility. It is frequently used in:

- Drug Formulation : NMP is utilized as a solvent for both oral and transdermal drug delivery systems. Its ability to dissolve active pharmaceutical ingredients enhances the bioavailability of drugs .

- Synthesis of Active Ingredients : It serves as a solvent in the synthesis of various pharmaceutical compounds, including those used for treating cancer and other serious conditions. For instance, it has been employed in the synthesis of certain anti-tumor agents .

Case Study: Drug Development

A study highlighted the use of this compound in formulating a new class of antitumor agents. The compound was instrumental in improving the solubility and stability of the active ingredients, leading to enhanced therapeutic efficacy .

Industrial Applications

In industrial settings, this compound is valued for its properties as a solvent, particularly in:

- Petrochemical Industry : It is used for recovering hydrocarbons during petrochemical processing. NMP's ability to dissolve various polymers makes it suitable for applications such as paint strippers and surface treatments .

- Battery Manufacturing : In lithium-ion battery production, this compound is employed as a solvent for electrode preparation due to its compatibility with polyvinylidene fluoride binders .

Data Table: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Petrochemical | Recovery of hydrocarbons |

| Polymer Industry | Solvent for surface treatments |

| Battery Manufacturing | Solvent for electrode preparation |

Environmental Applications

The compound also finds applications in environmental remediation processes. Its properties allow it to be used in:

- Removal of Contaminants : this compound can effectively solubilize organic pollutants, facilitating their removal from contaminated sites.

Case Study: Environmental Remediation

Research has demonstrated that NMP can be utilized to extract heavy metals from contaminated soils, showcasing its potential as an environmentally friendly solution for remediation efforts .

Research and Development

In academic research, this compound is often used as a solvent or reagent in various chemical reactions due to its unique properties. It has been involved in studies focusing on:

Wirkmechanismus

The mechanism of action of 3-Methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and reaction of different compounds. In biological systems, it can interact with proteins and enzymes, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

- N-Methyl-2-pyrrolidone

- 2-Pyrrolidinone

- N-Methyl-α-pyrrolidinone

Comparison: 3-Methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N-Methyl-2-pyrrolidone, it has different solubility and reactivity profiles, making it suitable for specific applications .

Biologische Aktivität

3-Methylpyrrolidin-2-one, also known as N-methyl-2-pyrrolidone (NMP), is a cyclic amide with significant biological and chemical relevance. This compound has garnered attention due to its diverse applications in pharmaceuticals, solvents, and as a potential therapeutic agent. This article explores the biological activity of this compound, highlighting its pharmacological effects, toxicity, and biochemical interactions.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 99.13 g/mol. Its structure features a five-membered ring with a carbonyl group, making it a lactam (cyclic amide). The compound is known for its polar aprotic solvent properties, which enhance its solubility in various organic compounds and facilitate chemical reactions.

1. Neuropharmacological Activity

Research indicates that this compound exhibits neuropharmacological properties. It has been studied for its potential effects on sleep induction. In studies involving Cebus monkeys, certain derivatives of NMP were evaluated for their ability to induce sleep comparable to methaqualone, suggesting that it may influence central nervous system activity .

2. Toxicity Profile

The toxicity of this compound has been extensively studied. Acute toxicity tests reveal an LD50 of approximately 4150 mg/kg in rats, indicating relatively low acute toxicity through oral administration . However, exposure can lead to developmental toxicity in animal models, particularly when assessing its effects through the rat whole embryo culture system . The compound is absorbed through inhalation and dermal routes, with significant systemic distribution observed in animal studies .

3. Embryotoxic Potential

Embryotoxicity studies have shown that NMP can cause malformations in rats and rabbits when administered orally. The compound's metabolites also exhibit varying degrees of embryotoxicity, with the parent compound being the most potent . This raises concerns regarding its use in pregnant populations or environments where exposure might occur.

1. Metabolic Pathways

NMP undergoes extensive biotransformation within the body. Studies indicate that it is primarily eliminated through metabolic conversion to other compounds rather than being excreted unchanged . The metabolic pathways involve hydroxylation and conjugation processes that significantly affect its biological activity.

The mechanism by which NMP exerts its effects is not fully elucidated but may involve modulation of neurotransmitter systems or direct interaction with cellular receptors involved in sleep regulation . Further research is necessary to clarify these pathways and their implications for therapeutic use.

Study on Acute Exposure

A controlled study involving male volunteers exposed to varying concentrations of NMP (0, 10, 25, and 50 mg/m³) demonstrated that acute exposure did not result in significant irritation or discomfort in respiratory pathways. However, it highlighted the need for ongoing evaluation of long-term exposure risks .

Developmental Toxicity Assessment

In another study assessing developmental outcomes following exposure to NMP, researchers utilized rat embryo culture systems to evaluate malformations caused by both the parent compound and its metabolites. The findings indicated that while NMP itself was highly embryotoxic, some metabolites also contributed to adverse outcomes .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| LD50 (Oral, Rat) | ~4150 mg/kg |

| Acute Dermal Toxicity | LD50: 2500 - 5000 mg/kg |

| Embryotoxicity | High (in vivo studies) |

| Sleep Induction Activity | Comparable to methaqualone |

Eigenschaften

IUPAC Name |

3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWQPKHSMJWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948446 | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-05-7 | |

| Record name | 3-Methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.